molecular formula C7H12O3 B3118054 (2S)-2-methyltetrahydropyran-2-carboxylic acid CAS No. 2306253-18-7

(2S)-2-methyltetrahydropyran-2-carboxylic acid

Cat. No. B3118054
CAS RN: 2306253-18-7
M. Wt: 144.17 g/mol
InChI Key: KUHXTIPLGHIAGK-ZETCQYMHSA-N
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Description

(2S)-2-methyltetrahydropyran-2-carboxylic acid, also known as MTPA, is a chiral resolving agent used in the field of organic chemistry. MTPA is a cyclic carboxylic acid that has a unique ability to separate enantiomers, which are mirror-image molecules that have the same chemical formula but differ in their spatial arrangement.

Scientific Research Applications

Synthesis and Chemical Properties

One pivotal route for synthesizing high optical purity (2S)-2-methyltetrahydropyran-4-one, a derivative of (2S)-2-methyltetrahydropyran-2-carboxylic acid, involves cyclisation of (S)-5-hydroxyhex-1-en-3-one. This process, suitable for large-scale manufacture, preserves the optical purity crucial for pharmaceutical applications (Anderson et al., 2010). Additionally, the hydrogenation reaction of levulinic acid to 2-methyltetrahydrofuran underlines the importance of selecting appropriate hydrogen sources for achieving high yields, showcasing the compound's potential in sustainable solvent production (Obregón et al., 2016).

Catalytic Applications

Novel nano organocatalysts with urea moiety have demonstrated efficiency in synthesizing various biologically significant molecules under mild and green conditions. These catalysts, including carbamoylhydrazine-1-sulfonic acid, have potential industrial applications, indicating the broad utility of this compound derivatives in catalysis (Zolfigol et al., 2015).

Biological Activity and Pharmaceutical Applications

Research on monoterpene lactones derived from Ligularia rumicifolia, including compounds structurally related to this compound, has revealed anti-proliferative activities against various cancer cell lines. This underscores the compound's relevance in developing new anticancer agents (Zhang et al., 2018).

Green Chemistry and Sustainability

The autocatalytic hydration of dihydropyran to 1,5-pentanediol precursors, involving in situ formation of liquid- and solid-phase acids, highlights the compound's role in sustainable chemical processes. This method produces valuable intermediates for the chemical industry with high yields, demonstrating the environmental benefits of utilizing this compound derivatives (Barnett et al., 2017).

Mechanism of Action

Target of Action

It is known that similar compounds interact with enzymes such asHydroxyacid oxidase 1 and (S)-mandelate dehydrogenase . These enzymes play crucial roles in various biochemical reactions within the cell.

Biochemical Pathways

Similar compounds are known to influence pathways related toamino acid biosynthesis . These pathways are crucial for protein synthesis and other vital cellular functions.

properties

IUPAC Name

(2S)-2-methyloxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(8)9)4-2-3-5-10-7/h2-5H2,1H3,(H,8,9)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHXTIPLGHIAGK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-methyltetrahydropyran-2-carboxylic acid
Reactant of Route 2
(2S)-2-methyltetrahydropyran-2-carboxylic acid
Reactant of Route 3
(2S)-2-methyltetrahydropyran-2-carboxylic acid
Reactant of Route 4
(2S)-2-methyltetrahydropyran-2-carboxylic acid
Reactant of Route 5
(2S)-2-methyltetrahydropyran-2-carboxylic acid
Reactant of Route 6
(2S)-2-methyltetrahydropyran-2-carboxylic acid

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